molecular formula C12H10N2O B584858 N-Nitrosodiphenylamine-d10 CAS No. 42952-91-0

N-Nitrosodiphenylamine-d10

Cat. No.: B584858
CAS No.: 42952-91-0
M. Wt: 208.286
InChI Key: UBUCNCOMADRQHX-LHNTUAQVSA-N
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Description

N-Nitrosodiphenylamine-d10 (CAS: 42952-91-0) is a deuterated analog of N-Nitrosodiphenylamine (NDPA; CAS: 86-30-6), where ten hydrogen atoms are replaced with deuterium. Its molecular formula is C12D10N2O, and it serves as a stable isotope-labeled internal standard in analytical chemistry, particularly in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for quantifying trace nitrosamines in environmental and biological samples . The non-deuterated parent compound, NDPA, is a yellow to orange crystalline solid with a molecular weight of 198.22 g/mol, a melting point of 66.5°C, and low water solubility (40 mg/L at 25°C) . NDPA has historically been used as a vulcanization retarder in rubber manufacturing but is now primarily studied for its environmental and toxicological significance .

Properties

IUPAC Name

N,N-bis(2,3,4,5,6-pentadeuteriophenyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUCNCOMADRQHX-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosodiphenylamine-d10 involves the nitrosation of diphenylamine-d10. The process typically includes the following steps:

    Starting Material: Diphenylamine-d10 is used as the starting material.

    Nitrosation Reaction: The nitrosation is carried out using nitrous acid (HNO2) or sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl).

    Reaction Conditions: The reaction is usually conducted at low temperatures to control the formation of the nitroso compound and to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of diphenylamine-d10 are subjected to nitrosation using industrial-grade reagents.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosodiphenylamine-d10 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it back to diphenylamine-d10.

    Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction will regenerate diphenylamine-d10.

Scientific Research Applications

N-Nitrosodiphenylamine-d10 has several scientific research applications:

    Chemistry: It is used as an internal standard in mass spectrometry for the quantification of nitrosamines in various samples.

    Biology: It is used in studies investigating the biological effects of nitrosamines, including their carcinogenic potential.

    Medicine: Research involving the detection and quantification of nitrosamine impurities in pharmaceuticals often employs this compound.

    Industry: It is used in quality control processes to ensure the safety and efficacy of products by detecting trace amounts of nitrosamines.

Mechanism of Action

The mechanism of action of N-Nitrosodiphenylamine-d10 involves its interaction with biological molecules. Nitrosamines are known to undergo metabolic activation, primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form adducts with DNA, proteins, and other cellular components, potentially leading to mutagenesis and carcinogenesis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Water Solubility (mg/L) Log Kow
N-Nitrosodiphenylamine-d10 42952-91-0 C12D10N2O 208.30 Solid (deuterated) Similar to NDPA* ~2.57–3.13*
N-Nitrosodiphenylamine (NDPA) 86-30-6 C12H10N2O 198.22 Yellow-orange solid 40 (25°C) 2.57–3.13
N-Nitrosodimethylamine (NDMA) 62-75-9 C2H6N2O 74.08 Yellow oily liquid Miscible -0.57
N-Nitrosodiethylamine (NDEA) 55-18-5 C4H10N2O 102.14 Clear liquid 10,600 (20°C) 0.48
N-Nitrosodibenzylamine-d4 20002-23-7 C14H14N2O 226.28 Solid (deuterated) Not reported Not reported

*Deuterated analogs exhibit nearly identical chemical behavior to non-deuterated forms but with marginally higher molecular weights and isotopic purity (>98% in most cases) .

Toxicity and Regulatory Profiles

Table 2: Toxicity and Regulatory Comparisons

Compound Health Hazard Rating Carcinogenicity (IARC/EPA) Key Regulatory Guidelines
NDPA-d10 Not classified* Not evaluated Handled as a hazardous laboratory chemical; requires isotopic disposal protocols .
NDPA 0 (Low) EPA Group D (Not classifiable) OSHA PEL: Not established; regulated under CERCLA hazardous substances list .
NDMA 3 (Severe) IARC Group 2A (Probable) OSHA 13 Carcinogens Standard (29 CFR 1910.1003); EPA MCL: 0.0007 mg/L in drinking water .
NDEA 3 (Severe) IARC Group 2A (Probable) Regulated under FDA guidelines for pharmaceuticals; EPA MCL: 0.0002 mg/L .

In contrast, NDMA and NDEA are potent hepatotoxic and carcinogenic agents, requiring stringent exposure controls .

Research Findings and Mechanistic Insights

  • Analytical Challenges : Deuterated standards like NDPA-d10 improve detection sensitivity in complex matrices, addressing limitations in traditional GC/MS methods .

Biological Activity

N-Nitrosodiphenylamine-d10 (NDP(d10)A) is a deuterated derivative of N-Nitrosodiphenylamine (NDPHA), a compound that has garnered attention due to its potential carcinogenic properties. This article explores the biological activity of NDP(d10)A, focusing on its carcinogenicity, mutagenicity, and metabolic pathways, supported by relevant data and case studies.

Overview of this compound

NDP(d10)A is part of a larger class of nitrosamines, which are known for their carcinogenic potential. NDPHA itself has been shown to have significantly lower potency compared to other nitrosamines, such as N-Nitrosodiethylamine (NDEA), which is among the most potent carcinogens identified in this class .

Carcinogenic Mechanisms

Nitrosamines, including NDP(d10)A, are believed to exert their effects through metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA. The primary mechanism involves the alkylation of DNA, which can result in mutations and ultimately cancer development .

Key Findings:

  • Tumor Induction: In animal studies, nitrosamines have been linked to various tumors in multiple organ systems. For instance, NDEA has been shown to induce liver tumors across different species .
  • Mutagenicity Tests: Various studies have indicated that some nitrosamines exhibit mutagenic properties in bacterial systems and mammalian cells, often requiring metabolic activation to demonstrate these effects .

Metabolic Pathways

The metabolism of NDP(d10)A likely follows similar pathways as its non-deuterated counterpart. It may undergo enzymatic conversion primarily in the liver, where cytochrome P450 enzymes play a significant role in its activation. The resulting metabolites can form DNA adducts that contribute to its carcinogenic potential.

Case Studies and Research Findings

  • Case Study: Carcinogenicity Assessment
    • A study assessed the carcinogenic potential of various nitrosamines, including NDPHA. The results indicated that while NDPHA was significantly less potent than NDEA, it still posed a risk under certain conditions, especially with prolonged exposure .
  • Research on Structure-Activity Relationships
    • A comprehensive analysis using molecular structure descriptors identified correlations between chemical structure and carcinogenicity among nitrosamines. This study highlighted that minor structural variations could lead to significant differences in biological activity .

Data Table: Comparative Carcinogenic Potency

CompoundCAS NumberCarcinogenic PotencyMain Target Organs
N-Nitrosodiethylamine55-18-5Highly potentLiver, esophagus
N-Nitrosodiphenylamine86-30-6Low potencyLiver
This compound1219794-54-3Low potencyLiver

Q & A

Q. How can researchers ensure methodological rigor when reporting conflicting results on this compound’s genotoxicity?

  • Answer: Address contradictions by comparing assay conditions (e.g., S9 metabolic activation in Ames tests vs. micronucleus assays). Replicate findings in multiple cell lines (e.g., HepG2 for metabolic competence) and use COMET assays for direct DNA damage assessment .

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